1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine
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Overview
Description
1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine is an organic compound with the molecular formula C7H8F3NO It is characterized by the presence of a trifluoromethyl group attached to a furan ring and an amine group
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine typically involves multiple steps. One common synthetic route includes the palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols . This method allows for the efficient production of the desired compound under controlled conditions. Industrial production methods may involve similar catalytic processes, ensuring high yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The furan ring and amine group also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine can be compared with similar compounds such as 1,1,1-Trifluoro-2-propanol and 1,1,1-Trifluoropropane-2-ol These compounds share the trifluoromethyl group but differ in their functional groups and overall structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-(furan-2-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWAROBEPIKTFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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